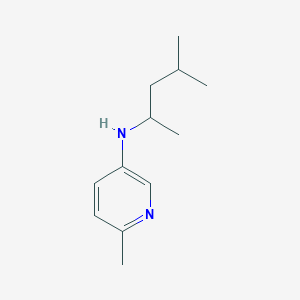

6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine

Description

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is a pyridine derivative featuring a methyl group at the 6-position and a branched alkylamine substituent (4-methylpentan-2-yl) at the 3-position. Pyridin-3-amine derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding and π-π stacking interactions, which are critical for enzyme inhibition or receptor binding .

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine |

InChI |

InChI=1S/C12H20N2/c1-9(2)7-11(4)14-12-6-5-10(3)13-8-12/h5-6,8-9,11,14H,7H2,1-4H3 |

InChI Key |

AAOGHJONISFQJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)NC(C)CC(C)C |

Origin of Product |

United States |

Preparation Methods

C–N Bond Formation via Nucleophilic Aromatic Substitution and Coupling

A prominent approach involves the synthesis of a pyridine intermediate bearing a leaving group (e.g., chloro) at the 3-position, which is then subjected to nucleophilic substitution by the amine moiety.

- Starting materials : 2-chloro-4-(pyridin-3-yl)pyrimidine or 2,4-dichloropyrimidine derivatives are commonly used as electrophilic cores.

- Coupling reagents : Peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) facilitate amide or amine bond formation.

- Bases : Organic bases with pKa > 5, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are employed to deprotonate amines and activate coupling.

- Solvents : Polar aprotic solvents like dichloromethane, toluene, acetonitrile, or DMF are suitable for these reactions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. | 2,4-Dichloropyrimidine + 3-pyridyl boronic acid, Pd catalyst, base, THF/H2O, 100 °C, 24 h | Suzuki coupling to form 2-chloro-4-(pyridin-3-yl)pyrimidine |

| 2. | Reaction with 4-methylpentan-2-yl amine, coupling reagent (e.g., T3P), base (DIPEA), DCM or toluene, room temperature to 100 °C, 12-20 h | Formation of 6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine |

This approach yields the target compound with moderate to good yields (~60–80%) and good purity after purification.

Radical Alkylation and Other Functionalization Techniques

Research Findings and Optimization Data

Reaction Conditions and Yields

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Suzuki Coupling + Amination | Pd catalyst, base, THF/H2O, 100 °C, 24 h | 80 | High regioselectivity, minimal side products |

| Curtius Rearrangement | DPPA, triethylamine, toluene, heat, 12-20 h | 60 | One-pot, cleaner, moderate yield |

| Radical Alkylation | Diacyl peroxides, acetonitrile, room temp, 24-48 h | 67-85 | Applicable for alkylation, requires adaptation |

Purity and Side Products

- The Curtius rearrangement may introduce phosphorous salt impurities requiring careful purification.

- Prolonged heating or higher temperatures (>120 °C) in ester hydrolysis steps can lead to trans-esterified by-products.

- Use of bases with appropriate pKa (>10) prevents side reactions and improves coupling efficiency.

Summary Table of Key Reagents and Conditions

| Reagent/Component | Role | Typical Conditions |

|---|---|---|

| 2,4-Dichloropyrimidine | Electrophilic pyridine core | Suzuki coupling precursor |

| 3-Pyridyl boronic acid | Coupling partner | Pd catalyst, base, THF/H2O |

| T3P, EDC, HBTU | Coupling reagents | Room temp to 100 °C, polar aprotic solvents |

| Triethylamine, DIPEA | Organic bases | pKa > 5, >10 preferred |

| DPPA (diphenylphosphoryl azide) | Azide formation | Toluene, heat |

| Polar aprotic solvents | Reaction medium | DCM, toluene, acetonitrile, DMF |

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: As a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: As a potential drug candidate for the treatment of various diseases due to its unique chemical properties.

Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-methylpentan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent effects:

*Calculated molecular weight based on structure.

Key Observations:

- Electronic Effects : Chlorine substitution in increases electrophilicity, whereas the methyl group in the target compound may enhance electron-donating properties.

- Solubility: Piperazinyl and aminomethyl groups in and improve aqueous solubility, whereas the target compound’s branched alkyl chain likely reduces polarity.

Physical and Chemical Properties

- Melting Point/Boiling Point: Not directly reported for the target compound, but analogues like 6-methylpyridin-3-amine exhibit higher melting points due to hydrogen bonding (294 K in ).

- Solubility : The target compound’s logP value is estimated to be higher than (logP ~2.5–3.0) due to its branched alkyl chain.

Biological Activity

6-methyl-N-(4-methylpentan-2-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique structural features, including a pyridine ring with a methyl group at the sixth position and an amine group attached to a branched alkyl chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C₁₂H₁₈N₂, with a molecular weight of approximately 192.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may influence various signaling pathways, leading to alterations in cellular processes including proliferation, apoptosis, and metabolism. This mechanism underlies its potential applications in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microbial strains. Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anticancer Properties

Preliminary investigations have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration. The mechanism is believed to involve the induction of apoptosis and modulation of cell cycle progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-methylpentan-2-yl)pyridin-3-amine | Similar pyridine structure but different alkyl chain | Antimicrobial |

| 2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine | Contains methoxy group; different branching pattern | Anticancer |

The unique substitution pattern on the pyridine ring and the branched alkyl chain contribute to the distinct chemical reactivity and biological properties of this compound compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various nitrogen-containing heterocycles, including this compound. Results indicated significant inhibition of bacterial growth with an IC50 value lower than that of standard antibiotics used in control experiments .

- Cytotoxicity Assessment : In research conducted on cancer cell lines, this compound exhibited a dose-dependent cytotoxic effect. The study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting substantial anticancer potential .

- Mechanistic Insights : Further mechanistic studies revealed that the compound alters mitochondrial membrane potential and activates caspase pathways leading to apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.